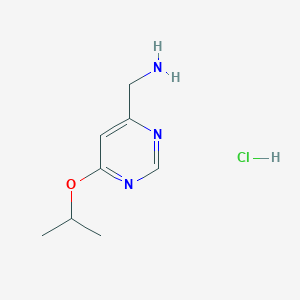

(6-异丙氧基嘧啶-4-基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Biological Evaluation

The synthesis of 6-isopropoxypyrimidin-4-yl derivatives, specifically 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, involves a cyclization process of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane. This is followed by a nucleophilic substitution of the 4-chloro group with substituted aromatic amine or phenoxide. The resulting compounds have been evaluated for their analgesic and anti-inflammatory potential, with some showing more potency than standard drugs and a very low ulcer index for the potent compounds .

Synthesis Process Research

In related research, the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of the anticancer drug dasatinib, has been explored. The process involves cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride. Optimal conditions for the synthesis and chlorination steps have been determined through orthogonal testing, achieving yields of 85.76% for 4,6-dihydroxy-2-methylpyrimidine and 69.55% for 4,6-dichloro-2-methylpyrimidine .

Molecular Structure Analysis

A detailed analysis of the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been conducted using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. The study confirms the coherence between theoretical and experimental values for various structural parameters. The research also delves into the chemical activity region, molecular stability, charge localization and delocalization, as well as the electronic properties of the molecule. This compound is noted for its role as an alpha-2-imidazoline receptor agonist and its potential in treating hypertension .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving 6-isopropoxypyrimidin-4-yl derivatives, the synthesis processes described for related compounds involve cyclization and nucleophilic substitution reactions, which are common in the formation of pyrimidine derivatives. The chlorination step in the synthesis of 4,6-dichloro-2-methylpyrimidine is another example of a chemical reaction pertinent to the synthesis of pyrimidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are often characterized by their biological activity, as seen in the analgesic and anti-inflammatory evaluation of some synthesized compounds . Additionally, the molecular structure analysis of the antihypertensive agent provides insights into its electronic properties, including dipole moment, polarizability, and hyperpolarizability, which are important for understanding the physical and chemical behavior of the molecule .

科学研究应用

骨骼疾病治疗

与(6-异丙氧基嘧啶-4-基)甲胺盐酸盐相关的含有2-氨基嘧啶模板的化合物被确认为Wnt β-catenin细胞信息传递系统的靶标,该系统在骨骼疾病治疗中至关重要。这种化合物在增加动物模型中的小梁骨形成率方面显示出有希望的结果(Pelletier 等,2009)。

化学合成和改性

通过特定的化学过程合成了相关化合物,展示了(6-异丙氧基嘧啶-4-基)甲胺盐酸盐在化学合成和改性中的多功能性,从而产生具有在制药和化学研究中潜在应用的各种衍生物(Yao & Pfleiderer,2003)。

聚合催化剂

与(6-异丙氧基嘧啶-4-基)甲胺盐酸盐在结构上相关的化合物已被用作聚合过程中的催化剂。它们在引发开环聚合方面表现出效率,突出了在聚合物生产中的潜在工业应用(Kwon、Nayab 和 Jeong,2015)。

互变异构平衡研究

该化合物已参与了探索与酮式互变异构平衡的研究。这项研究对于了解(6-异丙氧基嘧啶-4-基)甲胺盐酸盐和相关化合物的化学行为和稳定性具有重要意义(Sánchez 等,2007)。

抗癌药物合成

它是抗癌药物合成中的一个重要中间体,展示了其在制药生产中的关键作用(郭雷鸣,2012)。

羟基化反应中的催化

该化合物及其衍生物已被用作羟基化反应中的催化剂,这是一种化学合成中的基本过程,特别是在制药工业中(Sankaralingam & Palaniandavar,2014)。

光细胞毒性研究

含有相关化合物的铁(III)配合物已被研究其光细胞毒性,这在癌症治疗中具有潜在应用(Basu 等,2014)。

属性

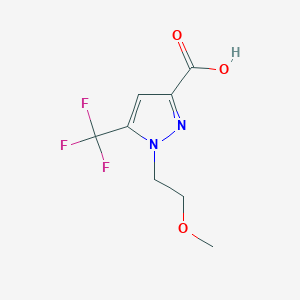

IUPAC Name |

(6-propan-2-yloxypyrimidin-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-3-7(4-9)10-5-11-8;/h3,5-6H,4,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKPUYWKAMMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=NC(=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)

![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)

![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)

![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)

![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)

![4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3013334.png)